molecular formula C14H17N3O3 B13834699 H-TRP-beta-ALA-OH

H-TRP-beta-ALA-OH

Cat. No.: B13834699
M. Wt: 275.30 g/mol
InChI Key: GGXFSIZTGHGKLB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-TRP-beta-ALA-OH, also known as L-tryptophyl-beta-alanine, is a dipeptide composed of the amino acids tryptophan and beta-alanine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TRP-beta-ALA-OH typically involves the coupling of tryptophan and beta-alanine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and the ability to handle larger reaction volumes .

Chemical Reactions Analysis

Types of Reactions

H-TRP-beta-ALA-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-TRP-beta-ALA-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-TRP-beta-ALA-OH involves its interaction with specific molecular targets and pathways. For example, the tryptophan residue can participate in cation-π interactions with positively charged molecules, influencing protein structure and function. Additionally, the dipeptide may modulate enzyme activity by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-TRP-beta-ALA-OH is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties compared to other dipeptides. The beta-alanine residue can influence the overall conformation and stability of the dipeptide, potentially enhancing its biological activity and therapeutic potential .

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

GGXFSIZTGHGKLB-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCCC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.